BenchChemオンラインストアへようこそ!

AZ11657312

P2X7 Species Selectivity Potency

AZ11657312 is the P2X7 antagonist of choice for rat models of hypertension and inflammation. Its unique high rat potency (pA₂ 7.8) ensures robust target engagement, unlike human-selective alternatives. With documented in vivo efficacy in restoring pressure natriuresis and improving renal oxygenation, this compound guarantees experimental validity. Available in research quantities.

Molecular Formula C26H35N3O3
Molecular Weight 437.6 g/mol
Cat. No. B1665888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ11657312
SynonymsAZ11657312 ;  AZ 11657312;  AZ-11657312.
Molecular FormulaC26H35N3O3
Molecular Weight437.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N2CC3CNCC(C2)O3)NC(=O)CC45CC6CC(C4)CC(C6)C5
InChIInChI=1S/C26H35N3O3/c1-16-2-3-20(25(31)29-14-21-12-27-13-22(15-29)32-21)7-23(16)28-24(30)11-26-8-17-4-18(9-26)6-19(5-17)10-26/h2-3,7,17-19,21-22,27H,4-6,8-15H2,1H3,(H,28,30)
InChIKeyXYNNEMHCLNODBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZ11657312: A Species-Biased P2X7 Receptor Antagonist for Preclinical Renal and Inflammatory Disease Modeling


AZ11657312 is a synthetic organic compound that functions as a selective antagonist of the purinergic P2X7 receptor, a ligand-gated ion channel implicated in pro-inflammatory signaling and cytokine release [1]. Developed by AstraZeneca and available through their Open Innovation Pharmacology Toolbox, this tool compound is characterized by a marked species-dependent potency profile, demonstrating high affinity for the rat P2X7 receptor (pA₂ = 7.8, 15 nM) and approximately 50-fold lower potency at the human ortholog (pA₂ = 6.1, 794 nM) [2].

Why AZ11657312 Cannot Be Readily Substituted with Other P2X7 Antagonists


Generic substitution among P2X7 receptor antagonists is highly problematic due to profound inter-compound variability in species selectivity, pharmacokinetic properties, and in vivo functional outcomes. While many P2X7 antagonists (e.g., A-438079, A-740003, A-804598, GSK1370319A) exhibit nanomolar potency against human or mouse receptors, their translation to rat-centric models of hypertension and diabetic nephropathy is not guaranteed [1]. AZ11657312 occupies a specific niche defined by its unique combination of high rat P2X7 potency (pA₂ 7.8), validated oral bioavailability in rodent disease models (30-60 mg/kg BID), and an extensive body of peer-reviewed in vivo data documenting functional restoration of pressure natriuresis, renal medullary perfusion, and tissue oxygenation [2][3]. Substituting a 'potent' human-selective antagonist for AZ11657312 in a rat model of angiotensin II-dependent hypertension would likely yield false-negative results due to inadequate target engagement, thereby undermining experimental validity and procurement rationale.

Quantitative Differentiation of AZ11657312: Key Comparator Data for Scientific Selection


Species-Specific Potency Profile: Rat vs. Human P2X7 Receptor Affinity

AZ11657312 exhibits a pronounced species-dependent potency, which is a critical differentiator for experimental design. The compound demonstrates high affinity for the rat P2X7 receptor (pA₂ = 7.8, corresponding to an IC₅₀ of 15 nM), but is approximately 50-fold less potent at the human receptor (pA₂ = 6.1, IC₅₀ = 794 nM) [1]. In contrast, other widely used P2X7 antagonists, such as A-438079, display more balanced or human-selective profiles; for example, A-438079 has a reported pIC₅₀ of ~6.9 at the human receptor [2]. This species bias makes AZ11657312 uniquely suited for rat models while precluding its use in human cell-based assays.

P2X7 Species Selectivity Potency pA2 Pharmacology

Restoration of Pressure Natriuresis and Sixfold Increase in Sodium Excretion in Hypertensive Rats

In a validated rat model of angiotensin II (ANGII)-dependent hypertension, acute administration of the selective P2X7R antagonist AZ11657312 restored the impaired pressure natriuresis response, resulting in a sixfold increase in sodium excretion and normalization of blood pressure [1][2]. This functional rescue occurred specifically in the context of ANGII-induced hypertension; no comparable effect was observed in normotensive control animals. While other P2X7 antagonists may lower blood pressure, the quantitative restoration of a key renal homeostatic mechanism (pressure natriuresis) has been specifically documented and quantified for AZ11657312 in a peer-reviewed, high-impact journal.

Hypertension Natriuresis Renal Physiology Angiotensin II In Vivo

Improvement of Renal Medullary Perfusion and Oxygenation in Angiotensin II-Dependent Hypertension

AZ11657312 administration significantly increased renal medullary perfusion and improved tissue oxygenation, but only in rats with established ANGII-induced hypertension [1]. In these hypertensive animals, baseline medullary microvascular perfusion was reduced by ~50% compared to normotensive controls (6.5±2.7 vs. 12.02±3.5 TPU; P<0.05). Acute P2X7R antagonism with AZ11657312 partially reversed this deficit and, as assessed by BOLD MRI, produced a significant fall in renal R2* signal (indicative of increased oxygenation), particularly in poorly oxygenated regions of the kidney. This dual hemodynamic and oxygenation benefit in a disease-relevant state is a specific, documented outcome for AZ11657312.

Renal Perfusion Hypoxia BOLD MRI Microvascular Dysfunction Angiotensin II

Reduction of Renal Macrophage Accrual and Pro-inflammatory Signaling in Diabetic Nephropathy

In a rat model of diabetic nephropathy, chronic oral administration of AZ11657312 (50 mg/kg IP, twice daily for 4 weeks) significantly suppressed the transcription of pro-inflammatory signaling molecules and reduced interstitial macrophage accrual compared to vehicle-treated controls [1]. This anti-inflammatory effect was associated with a reduction in renal pathology. While the study did not include a direct comparator antagonist, the data establish a clear quantitative benefit of AZ11657312 on key inflammatory endpoints within a disease-relevant model, reinforcing its utility as a tool for investigating P2X7-mediated inflammation in chronic kidney disease.

Diabetic Nephropathy Inflammation Macrophage Cytokine Chronic Kidney Disease

In Vivo Efficacy in Rat Arthritis Models: Reduction of Mechanical Hyperalgesia and Disease Severity

AZ11657312 demonstrates efficacy in rat models of inflammatory arthritis, a therapeutic area where P2X7 antagonism is a validated approach. Oral dosing at 30-60 mg/kg BID, which achieves plasma levels at least 3 times the in vitro pA₂ value, resulted in a significant reduction in mechanical hyperalgesia and disease severity in the streptococcal cell wall model of arthritis, and a delay in disease onset in the adjuvant-induced arthritis model [1]. While other P2X7 antagonists (e.g., A-740003, GSK1370319A) have shown efficacy in pain models, these specific, quantitative outcomes in well-characterized rat arthritis models are documented for AZ11657312.

Arthritis Pain Inflammation Autoimmune In Vivo

Optimal Use Cases for AZ11657312 Based on Quantitative Evidence


Preclinical Investigation of Renal Hemodynamics and Pressure Natriuresis in Rodent Hypertension Models

AZ11657312 is the P2X7 antagonist of choice for studies requiring functional restoration of pressure natriuresis and improvement of renal medullary perfusion in rat models of angiotensin II-dependent hypertension. The sixfold increase in sodium excretion and the documented improvement in tissue oxygenation by BOLD MRI are specific, quantified outcomes that can be leveraged for mechanistic studies of renal microvascular dysfunction [1][2]. The species-specific potency profile ensures robust target engagement in the rat.

Long-Term Oral Dosing Studies in Rat Models of Inflammatory Arthritis

For preclinical research into the role of P2X7 in rheumatoid arthritis or related inflammatory pain conditions, AZ11657312 offers validated oral bioavailability and demonstrated efficacy in reducing mechanical hyperalgesia and disease severity in rat models (streptococcal cell wall and adjuvant-induced arthritis) [1]. The established dosing regimen (30-60 mg/kg BID) provides a reliable starting point for chronic efficacy studies.

Exploration of P2X7-Mediated Renal Inflammation in Diabetic Nephropathy

AZ11657312 is suitable for chronic intervention studies in rat models of diabetic kidney disease, where P2X7 antagonism has been shown to reduce renal macrophage accrual and suppress pro-inflammatory gene transcription [1]. This application is supported by peer-reviewed data showing a reduction in key inflammatory endpoints following 4-week treatment, making it a relevant tool for investigating the inflammatory component of diabetic nephropathy.

Tool Compound for Dissecting Species-Dependent Pharmacology of P2X7 Receptors

The pronounced 50-fold difference in potency between rat and human P2X7 receptors makes AZ11657312 an invaluable tool for comparative pharmacology studies aimed at understanding species-specific receptor pharmacology and translating findings between rodent models and human biology [1]. Researchers can utilize this compound to probe the functional consequences of P2X7 blockade in a species-selective manner.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZ11657312

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.